REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][C:11]#[N:12])[CH:5]=1.Cl>CCO.O=[Pt]=O>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH2:11][NH2:12])[CH:5]=1
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)CC#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Type
|
CUSTOM
|
Details
|
The resulting solid was stirred in Et2O
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed via filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)CCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |